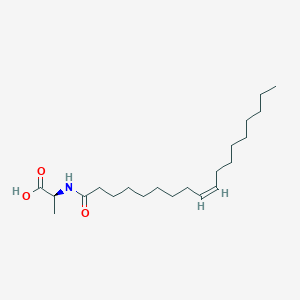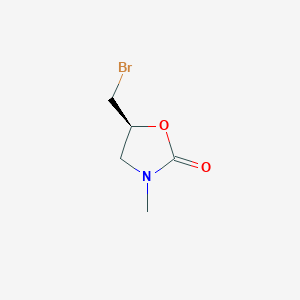![molecular formula C14H15ClF3NO2 B2784460 Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate CAS No. 2062073-02-1](/img/structure/B2784460.png)
Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For trifluoromethylated compounds, the presence of the trifluoromethyl group can often be confirmed using nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Trifluoromethylated compounds can participate in a variety of chemical reactions. The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The structural properties of trifluoromethyl-substituted compounds, including Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate, have been extensively studied. Research on three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors revealed insights into their crystal structures, showcasing dihedral angles and distances between atoms, which are crucial for understanding their chemical behavior and potential applications in designing more effective compounds for specific purposes (Li et al., 2005).
Chemical Reactions and Mechanisms
Research on the synthesis and reactivity of 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride highlighted its role as a potent combination of reagents for converting thioglycosides to glycosyl triflates and forming diverse glycosidic linkages, demonstrating the utility of these reagents in glycosylation reactions, which is vital for the synthesis of complex molecules (Crich and Smith, 2001).
Potential Applications in Material Science
The synthesis and investigation of dendrimers based on triazines, where the surface and interior linking groups were varied, reveal the relationship between structure and gelation ability in acidified organic solvents. This research could lead to new materials with specific properties useful in various applications, including drug delivery systems and materials engineering (Zhang et al., 2002).
Advances in Organic Synthesis
Studies on the Knoevenagel condensation of aromatic aldehydes with 1,1,1-trifluoroacetylacetone in the presence of piperidine–AcOH offer insights into the synthesis of complex organic molecules. This research contributes to the development of methodologies for creating compounds with potential applications in pharmaceuticals and materials science (Gazit and Rappoport, 1985).
Wirkmechanismus
Mode of Action
The mode of action of Methyl 2-chloro-4-[4-(trifluoromethyl)piperidino]benzenecarboxylate is currently unknown due to the lack of specific information on its interaction with its targets .
Biochemical Pathways
More studies are required to elucidate the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-chloro-4-[4-(trifluoromethyl)piperidin-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF3NO2/c1-21-13(20)11-3-2-10(8-12(11)15)19-6-4-9(5-7-19)14(16,17)18/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALIFBLXLRFGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclopropyl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2784377.png)


![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)

![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2784387.png)

![6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2784390.png)
![N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B2784391.png)


![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2784396.png)

![N-[1-(1-{[phenyl(propan-2-yl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2784400.png)